3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole
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Overview
Description
3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole typically involves a multi-step process. One common method includes the reaction of ethyl 4-nitrobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl orthoformate under acidic conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazoles with different functional groups.
Scientific Research Applications
3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of certain biological pathways. The triazole ring can also bind to metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-5-(4-aminophenyl)-1H-1,2,4-triazole: Similar structure but with an amino group instead of a nitro group.
3-Methoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole is unique due to the presence of both the ethoxy and nitrophenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
CAS No. |
62036-19-5 |
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Molecular Formula |
C10H10N4O3 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10N4O3/c1-2-17-10-11-9(12-13-10)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
PQYFUQOWPGSETG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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